molecular formula C24H28N4O2 B2810177 (4-((4-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1251624-42-6

(4-((4-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B2810177
CAS No.: 1251624-42-6
M. Wt: 404.514
InChI Key: GKWJCHHOHOLMQI-UHFFFAOYSA-N
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Description

(4-((4-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone is a complex organic compound featuring a naphthyridine core substituted with ethoxyphenyl and methylpiperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((4-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone typically involves multi-step organic synthesis. One common route includes:

    Formation of the Naphthyridine Core: Starting from a suitable pyridine derivative, the naphthyridine core can be synthesized through cyclization reactions.

    Substitution Reactions:

    Addition of the Piperidinyl Group: The final step involves the coupling of the naphthyridine intermediate with 4-methylpiperidine under conditions that promote the formation of the methanone linkage.

Industrial Production Methods: Industrial production may utilize similar synthetic routes but optimized for scale, including the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the purity and minimize the environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and piperidinyl moieties, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, potentially converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthyridine and phenyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles under controlled temperature and solvent conditions.

Major Products:

    Oxidation Products: Phenolic derivatives and N-oxides.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted naphthyridines and phenyl derivatives.

Scientific Research Applications

Chemistry: The compound serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

Biology: In biological research, it is used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Industry: In the industrial sector, it may be used in the synthesis of specialty chemicals and advanced materials with specific electronic or photonic properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl and piperidinyl groups enhance binding affinity and specificity. The naphthyridine core can intercalate with DNA or interact with protein active sites, modulating biological pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

  • (4-((4-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone
  • (4-((4-Chlorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone

Uniqueness: The presence of the ethoxy group in (4-((4-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone enhances its lipophilicity and potentially its ability to cross cell membranes, making it more effective in biological applications compared to its methoxy or chloro analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-(4-ethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-4-30-19-8-6-18(7-9-19)27-22-20-10-5-17(3)26-23(20)25-15-21(22)24(29)28-13-11-16(2)12-14-28/h5-10,15-16H,4,11-14H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWJCHHOHOLMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCC(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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